
Theophylline, 8-hexylthio-2-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 8-hexylthio-2-thio- is a derivative of theophylline, a well-known methylxanthine compound. This compound is characterized by the presence of a hexylthio group at the 8th position and a thio group at the 2nd position of the theophylline molecule. The molecular formula of Theophylline, 8-hexylthio-2-thio- is C13H20N4OS2, and it has a molecular weight of 312.454 . Theophylline derivatives are known for their pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-hexylthio-2-thio- typically involves the modification of the theophylline molecule through the introduction of hexylthio and thio groups. One common method involves the reaction of theophylline with hexylthiol and a suitable thionating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of Theophylline, 8-hexylthio-2-thio- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and quality.
化学反应分析
Types of Reactions: Theophylline, 8-hexylthio-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The hexylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
科学研究应用
Theophylline, 8-hexylthio-2-thio- has several scientific research applications:
Chemistry: Used as a model compound for studying the effects of thio and hexylthio substitutions on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of Theophylline, 8-hexylthio-2-thio- involves its interaction with various molecular targets and pathways. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in cyclic AMP levels in cells. This results in bronchodilation and relaxation of smooth muscles. Additionally, Theophylline, 8-hexylthio-2-thio- can block adenosine receptors, which contributes to its bronchodilatory and anti-inflammatory effects .
相似化合物的比较
Theophylline: The parent compound, known for its bronchodilatory effects.
Caffeine: Another methylxanthine with similar pharmacological properties.
Theobromine: A methylxanthine found in cocoa, with milder effects compared to theophylline.
Uniqueness: Theophylline, 8-hexylthio-2-thio- is unique due to the presence of the hexylthio and thio groups, which impart distinct chemical and pharmacological properties. These modifications can enhance its potency, selectivity, and therapeutic potential compared to other methylxanthines.
属性
CAS 编号 |
4869-71-0 |
|---|---|
分子式 |
C13H20N4OS2 |
分子量 |
312.5 g/mol |
IUPAC 名称 |
8-hexylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C13H20N4OS2/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(19)17(3)11(9)18/h4-8H2,1-3H3,(H,14,15) |
InChI 键 |
NKQXGATZTNBEET-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
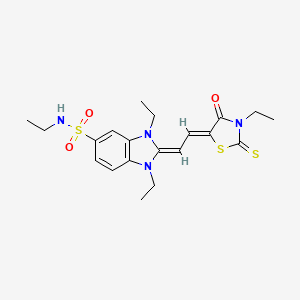
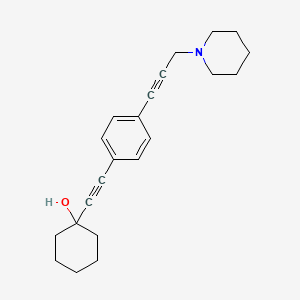
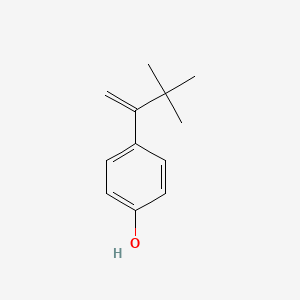
![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
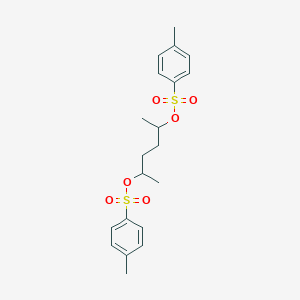
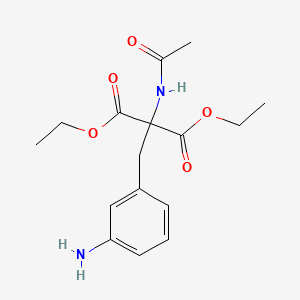

![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)

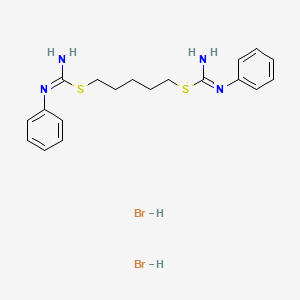
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
